2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C23H23NO3/c1-13-4-3-5-19(14(13)2)27-18-10-8-17(9-11-18)24-22(25)20-15-6-7-16(12-15)21(20)23(24)26/h3-5,8-11,15-16,20-21H,6-7,12H2,1-2H3 |
InChI Key |
KUKBSHVJLPOOSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action for 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione
- 2-{4-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart from similar compounds is its unique structural features, such as the presence of the dimethylphenoxy group and the hexahydro-1H-4,7-methanoisoindole core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
